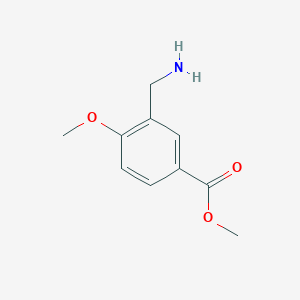

Methyl 3-(aminomethyl)-4-methoxybenzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters as Synthetic Intermediates

Substituted benzoate esters, such as methyl benzoates, are a cornerstone of organic synthesis, frequently serving as intermediates in the creation of more complex molecules. The ester group itself can be readily hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further chemical transformations. Esters of 4-(aminomethyl)benzoic acid, for example, are recognized as valuable intermediates for the synthesis of active pharmaceutical ingredients. google.com The methyl ester, in particular, is of interest when mild conditions are required for releasing the acid function during a multi-step synthesis sequence. google.com The aromatic ring of the benzoate can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups, while the existing substituents direct the position of these new groups, influencing the final product's structure and properties. This versatility makes substituted benzoates crucial starting materials and intermediates in the pharmaceutical, agrochemical, and materials science industries.

Significance of Aminomethyl and Methoxy (B1213986) Functional Groups in Organic Synthesis

The utility of Methyl 3-(aminomethyl)-4-methoxybenzoate is significantly enhanced by its specific functional groups: the aminomethyl and methoxy moieties.

The aminomethyl group (–CH₂NH₂) is a primary amine attached to a methylene (B1212753) bridge. wikipedia.org In synthesis, the amino group can act as a nucleophile, reacting with a wide range of electrophiles to form new carbon-nitrogen bonds. This reactivity is fundamental for constructing amides, sulfonamides, and other nitrogen-containing heterocycles, which are prevalent in biologically active compounds. The amine also provides a basic site, which can be crucial for catalytic processes or for ensuring desired solubility properties. Furthermore, the amino group can be readily converted to other functionalities; for instance, organic azides are often used as precursors to amines through reduction reactions like the Staudinger reaction or hydrogenolysis. wikipedia.org

The methoxy group (–OCH₃) is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.orgucla.edu When attached to a benzene (B151609) ring, its primary influence is electronic. The methoxy group is a powerful electron-donating group, particularly when positioned ortho or para to a reactive site, which can activate the ring towards electrophilic aromatic substitution. wikipedia.org This electronic effect can significantly enhance the reactivity of certain catalysts. researchgate.net In medicinal chemistry, the methoxy group is frequently incorporated into synthetic pharmaceuticals to improve ligand-target binding, enhance favorable physicochemical characteristics, and positively influence absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net It can also serve as a protecting group for a more reactive hydroxyl (phenol) group, which can be selectively cleaved under specific reaction conditions. acs.org

Broad Research Landscape for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, which possess several functional groups on a single aromatic scaffold, are of immense interest in chemical research, particularly in drug discovery and materials science. Aromatic rings provide rigid, planar structures that are ideal for binding to biological targets like proteins and nucleic acids. jocpr.com The presence of multiple functional groups allows for a diverse range of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-stacking, which are critical for molecular recognition and binding affinity. jocpr.com

The ability to strategically place different functional groups allows medicinal chemists to fine-tune a molecule's properties to optimize efficacy, selectivity, and pharmacokinetic profiles. jocpr.comnih.gov This "multitarget-directed ligand" (MTDL) strategy, where a single molecule is designed to interact with multiple biological targets, has gained significant traction in areas like Alzheimer's disease research. mdpi.com For instance, a compound might incorporate one moiety for enzyme inhibition and another for metal chelation. mdpi.com Aromatic compounds form the basis for numerous drugs, and their functionalization is a key strategy for developing new therapeutic agents. drugdiscoveryonline.com

Overview of Research Trajectories for this compound and its Analogues

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, the research trajectories of its close structural analogues highlight the compound's potential as a synthetic intermediate. The arrangement of amino and methoxy groups on a benzoate scaffold is a common motif in the synthesis of complex molecules, particularly pharmaceuticals.

For instance, a positional isomer, methyl 3-hydroxy-4-methoxybenzoate, serves as the starting material in a novel synthesis of gefitinib, an anticancer drug. nih.govmdpi.com The synthetic route involves a series of transformations including alkylation, nitration, reduction of the nitro group to an amine, and subsequent cyclization and amination reactions. mdpi.com This demonstrates how a similarly substituted benzoate can be a crucial precursor for building complex heterocyclic systems.

Another related compound, methyl 4-(aminomethyl)benzoate, is a known intermediate for pharmaceuticals and can be synthesized from 4-(aminomethyl)benzoic acid. google.com The synthesis of methyl 4-amino-3-methoxybenzoate is also well-established, indicating the accessibility of these types of substituted patterns. nih.gov These examples underscore the role of aminomethyl- and methoxy-substituted methyl benzoates as versatile building blocks, suggesting that this compound holds similar potential for application in multi-step organic syntheses.

Structure

2D Structure

3D Structure

Properties

CAS No. |

771579-95-4 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-4-methoxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6,11H2,1-2H3 |

InChI Key |

NMRNMVXLCIGQKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Aminomethyl 4 Methoxybenzoate

Strategic Approaches to Regioselective Synthesis of 3-Substituted 4-Methoxybenzoates

Achieving regioselectivity in the synthesis of polysubstituted aromatic compounds is paramount. The methoxy (B1213986) and methyl ester groups on the target molecule's scaffold present a distinct electronic and steric environment, which must be managed to direct subsequent functionalization to the desired C-3 position.

Conventional Multistep Synthetic Routes

Traditional approaches to synthesizing 3-substituted 4-methoxybenzoates often rely on a sequence of classical organic reactions. These routes, while established, typically involve multiple steps, including functional group introduction and subsequent modification. A common strategy begins with a commercially available precursor like methyl 4-methoxybenzoate (B1229959).

A plausible conventional pathway involves an electrophilic aromatic substitution reaction, such as nitration. The powerful ortho-, para-directing effect of the methoxy group and the meta-directing effect of the methyl ester group synergistically favor the introduction of a nitro group at the C-3 position. This leads to the formation of methyl 3-nitro-4-methoxybenzoate. Subsequent steps would involve the reduction of the nitro group to an amine, followed by conversion of the amino group to the target aminomethyl functionality. This final transformation can be achieved through various methods, such as conversion to a nitrile via the Sandmeyer reaction, followed by reduction.

Table 1: Comparison of a Plausible Conventional Route vs. Modern Catalytic Approach

| Feature | Conventional Multistep Route | Palladium-Catalyzed Coupling |

|---|---|---|

| Starting Material | Methyl 4-methoxybenzoate | Methyl 3-bromo-4-methoxybenzoate |

| Key Transformation | Electrophilic Nitration | C-N Cross-Coupling |

| Number of Steps | Multiple (e.g., 3-4 steps) | Often fewer (e.g., 1-2 steps) |

| Reagents | Strong acids (H₂SO₄/HNO₃), reducing agents | Palladium catalyst, ligand, base |

| Reaction Conditions | Often harsh (strong acids, high temps) | Generally milder |

| Waste Generation | Can be significant due to stoichiometric reagents | Potentially lower due to catalytic nature |

Palladium-Catalyzed Coupling Strategies for Aromatic Substitution

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which offer a more direct and efficient means of forming carbon-carbon and carbon-heteroatom bonds. orgsyn.org For the synthesis of Methyl 3-(aminomethyl)-4-methoxybenzoate, the Buchwald-Hartwig amination is a particularly powerful strategy. nih.gov This reaction enables the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.

In this approach, a precursor such as methyl 3-bromo-4-methoxybenzoate can be coupled with a suitable nitrogen-containing nucleophile. The success of these reactions is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. nih.gov Dialkylbiaryl monophosphine ligands, such as GPhos and BrettPhos, have been developed to support palladium catalysts, enabling highly efficient coupling for a broad range of primary amines and aryl halides, often at room temperature. nih.gov The development of these sophisticated ligands has been guided by mechanistic analysis to improve catalyst stability and reactivity. nih.govnih.gov This methodology allows for the direct introduction of an amino or protected amino functionality at the C-3 position, significantly shortening the synthetic sequence compared to conventional routes.

Esterification and Amine Functionalization Techniques

The synthesis of the target molecule involves two key functionalities: the methyl ester and the aminomethyl group. The order of their introduction can be varied strategically.

Esterification: The methyl ester group can be introduced at various stages of the synthesis. If the synthesis starts with 3-(aminomethyl)-4-methoxybenzoic acid, a direct esterification is required. A common laboratory method is the Fischer esterification, using an excess of methanol (B129727) in the presence of a strong acid catalyst. Alternatively, for substrates sensitive to strong acids, reagents like thionyl chloride in methanol can be used to form the methyl ester under milder conditions. chemicalbook.com Industrial processes may also employ reagents like dimethyl sulfate (B86663) to methylate the carboxylic acid. google.com

Amine Functionalization: The introduction of the aminomethyl group is a critical step. As an alternative to direct C-N coupling, this group can be formed by the reduction of other functionalities. For instance, a 3-cyano group on the 4-methoxybenzoate scaffold can be readily reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A green synthesis of methyl 3-cyanobenzoate has been reported involving the oximation of methyl 3-formylbenzoate followed by dehydration, achieving high yields. researchgate.net This two-step process to convert a formyl group into an aminomethyl group (via the nitrile) represents a robust functionalization technique.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly important in the synthesis of fine chemicals.

Solvent-Free or Environmentally Benign Solvent Systems

A primary focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. ijsr.netresearchgate.net Traditional solvents like chloroform, dichloromethane, and benzene (B151609) are often toxic and volatile. ijsr.net The search for safer substitutes has led to the increased use of greener solvents. benthamdirect.com

Table 2: Comparison of Conventional and Green Solvents in Organic Synthesis

| Solvent | Type | Key Hazards | Greener Alternative(s) | Benefits of Alternative |

|---|---|---|---|---|

| Dichloromethane | Chlorinated | Probable carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate | Bio-based, lower toxicity |

| Benzene | Aromatic | Carcinogenic, flammable | Toluene (B28343), Cyclopentyl methyl ether (CPME) | Lower toxicity than benzene |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicity | PolarClean, Ethanol (B145695), Water | Lower toxicity, biodegradable |

| Tetrahydrofuran (B95107) (THF) | Ether | Peroxide formation | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation |

For the synthesis of this compound, reactions such as palladium-catalyzed couplings, which are often performed in solvents like toluene or dioxane, could be adapted to use greener alternatives. Bio-based solvents, such as ethanol derived from renewable feedstocks, align with green chemistry principles by reducing reliance on fossil fuels. Water is another excellent green solvent due to its non-toxicity and availability, although its use can be limited by the solubility of organic reactants. ijsr.net Supercritical carbon dioxide (scCO₂) is also a promising nonpolar solvent, valued for its non-toxic nature and the ease of its removal post-reaction. ijsr.net

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry. The development of highly efficient and selective catalysts minimizes waste by reducing the formation of byproducts and allowing for lower catalyst loadings. In the context of palladium-catalyzed reactions, significant research has focused on ligand design to enhance catalyst performance.

The development of the GPhos ligand, for instance, was driven by the goal of improving catalyst stability and enabling C-N cross-coupling reactions to proceed at room temperature. nih.govnih.gov Performing reactions at lower temperatures reduces energy consumption, a key aspect of green chemistry. Furthermore, highly active catalysts with high turnover numbers (TON) and turnover frequencies (TOF) mean that less of the precious metal catalyst is required, reducing both cost and the environmental burden associated with metal extraction and disposal. The creation of robust catalysts that can be recycled and reused is another important frontier in developing greener synthetic processes. Looking forward, the development of artificial metalloenzymes for selective C-H amination represents an innovative approach, combining the reactivity of metal catalysts with the selectivity of protein scaffolds. researchgate.net

Atom Economy and Process Intensification Considerations

Atom Economy:

The atom economy of this proposed synthetic route varies at each step. The esterification reaction, if catalyzed by a small amount of acid, can be highly atom-economical. The main byproduct is water.

The cyanation step, a Rosenmund-von Braun reaction, is inherently less atom-economical due to the use of a stoichiometric amount of copper(I) cyanide. The byproducts include copper salts, which require removal and disposal.

The final reduction step, particularly catalytic hydrogenation, exhibits excellent atom economy. wikipedia.org The only reagent consumed is molecular hydrogen, and the ideal product is the sole outcome, with no byproducts other than residual catalyst that can often be recovered and reused. Alternative reduction methods using stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) have lower atom economy due to the generation of metal salt byproducts. studymind.co.uk

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. pharmafeatures.comblazingprojects.com For the synthesis of this compound, several aspects of process intensification could be considered:

Telescoping Reactions: Combining the esterification and cyanation steps without isolating the intermediate ester could save time, reduce solvent usage, and minimize waste. However, the compatibility of the reaction conditions would need to be carefully optimized.

Catalyst Selection and Optimization: For the hydrogenation step, using highly active and selective catalysts can reduce reaction times, lower catalyst loading, and improve the purity of the final product. wikipedia.org

Energy Efficiency: Utilizing microwave irradiation for the cyanation step could potentially reduce reaction times and improve energy efficiency compared to conventional heating.

Downstream Processing: Implementing intensified separation techniques, such as continuous crystallization or chromatography, can improve the efficiency of product isolation and purification. pharmaceutical-technology.com

Stereoselective Synthesis of Chiral Derivatives (if applicable for future research)

This compound is an achiral molecule. However, for future research and development of new chemical entities, the introduction of chirality into its derivatives could be of significant interest. Stereoselective synthesis would allow for the preparation of enantiomerically pure compounds, which is crucial in medicinal chemistry as different enantiomers can have distinct pharmacological activities.

Chirality could be introduced at a carbon atom adjacent to the nitrogen of the aminomethyl group. One approach would be the asymmetric reduction of a suitable prochiral imine precursor. This is a well-established method for the synthesis of chiral amines. nih.govacs.org

Hypothetical Pathway to a Chiral Derivative:

Synthesis of a Prochiral Ketone: A synthetic route could be designed to produce a ketone precursor, for example, Methyl 3-(1-amino-1-oxo-propan-2-yl)-4-methoxybenzoate.

Formation of an Imine: The ketone can be reacted with an amine to form a prochiral imine.

Asymmetric Reduction: The prochiral imine can then be reduced using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source) to yield one enantiomer of the chiral amine in excess. Transition metal catalysts with chiral ligands (e.g., based on iridium, rhodium, or ruthenium) are commonly employed for this purpose. acs.org

Biocatalysis, using enzymes such as imine reductases or transaminases, offers another powerful tool for the enantioselective synthesis of chiral amines. rochester.eduacs.org

If a chiral center already exists in the molecule, a new stereocenter can be introduced with diastereocontrol. For instance, if a chiral auxiliary is attached to the nitrogen atom, subsequent reactions could proceed with a preference for one diastereomer.

Alternatively, if a chiral starting material is used, such as a chiral amino acid, it could be incorporated into the structure to create diastereomeric products. For example, coupling the carboxylic acid of a chiral amino acid with the amino group of a modified this compound would result in a diastereomeric amide.

Flow Chemistry Approaches for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. pharmasalmanac.comrsc.org The proposed synthesis of this compound is amenable to adaptation to a continuous flow process.

The reduction of the nitrile group is particularly well-suited for flow chemistry. organic-chemistry.orgthalesnano.com

Conceptual Flow Process for Nitrile Reduction:

A solution of Methyl 3-cyano-4-methoxybenzoate in a suitable solvent would be continuously pumped through a heated and pressurized reactor containing a packed bed of a heterogeneous hydrogenation catalyst (e.g., Pd/C or Raney Nickel). researchgate.net Molecular hydrogen would be introduced into the stream before the reactor.

Advantages of a Flow Approach for this Synthesis:

Safety: The small reactor volume in a flow setup minimizes the amount of hazardous material at any given time, which is particularly beneficial when working with high-pressure hydrogen.

Efficiency: The high surface area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to faster reaction rates and potentially higher selectivity. This can reduce the formation of byproducts often seen in batch nitrile reductions, such as secondary and tertiary amines. wikipedia.org

Automation and Optimization: Flow chemistry setups can be easily automated, allowing for rapid screening of reaction parameters (temperature, pressure, flow rate, catalyst) to find the optimal conditions for yield and purity.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("scaling out"), which is often more straightforward than scaling up large batch reactors. rsc.org

The following table summarizes the key parameters that could be controlled in a flow synthesis of this compound:

| Parameter | Description | Impact on the Process |

| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | Determines the residence time of the reactants in the catalytic zone. |

| Temperature | The temperature of the reactor. | Affects the reaction rate and selectivity. |

| Pressure | The pressure within the reactor, particularly of hydrogen. | Influences the rate of hydrogenation and can affect catalyst performance. |

| Catalyst Bed | The type, amount, and packing of the heterogeneous catalyst. | Determines the catalytic activity and longevity. |

| Solvent | The solvent used to dissolve the starting material. | Affects solubility, mass transfer, and interaction with the catalyst. |

By precisely controlling these parameters, a continuous flow process could be developed to produce this compound with high efficiency, purity, and safety. acs.orgthieme-connect.com

Chemical Reactivity and Derivatization Studies of Methyl 3 Aminomethyl 4 Methoxybenzoate

Reactivity of the Primary Amine Moiety

The primary amine attached to a benzylic carbon exhibits characteristic nucleophilicity, making it a key site for various derivatization reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

The primary amine of Methyl 3-(aminomethyl)-4-methoxybenzoate readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents, such as acyl chlorides or sulfonyl chlorides, typically in the presence of a base to neutralize the acidic byproduct. ncert.nic.in

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides leads to the formation of stable amide derivatives. tandfonline.com These reactions are generally high-yielding and proceed under mild conditions. youtube.comlibretexts.org The presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is common to scavenge the generated HCl. ncert.nic.in

Sulfonylation: Similarly, the amine can be converted into a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. cbijournal.comresearchgate.net These reactions also require a base and are fundamental in synthesizing compounds with a wide range of applications. acs.orgresearchgate.net The resulting sulfonamides are typically stable crystalline solids.

| Reagent Class | Example Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride | Acetyl Chloride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, NEt₃), 0°C to RT |

| Acyl Chloride | Benzoyl Chloride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, NEt₃), 0°C to RT |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, NEt₃), 0°C to RT |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Sulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, NEt₃), 0°C to RT |

The primary amine functionality allows for the formation of imines, also known as Schiff bases, through condensation with aldehydes or ketones. derpharmachemica.com This reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium towards the product. nih.gov

The reaction with aromatic aldehydes, such as benzaldehyde (B42025) or salicylaldehyde, proceeds readily to yield the corresponding N-benzylidene derivatives. mdpi.comsysrevpharm.org These Schiff bases can be stable compounds, but the imine bond is also susceptible to hydrolysis back to the amine and aldehyde under acidic conditions. Furthermore, the C=N double bond of the Schiff base can be selectively reduced, for instance with sodium borohydride (B1222165), to furnish a stable secondary amine. researchgate.net

| Carbonyl Compound | Product Type | Typical Conditions |

| Benzaldehyde | Schiff Base (Imine) | Reflux in an alcohol (e.g., Methanol (B129727), Ethanol) with catalytic acid |

| 4-Hydroxy-3-methoxybenzaldehyde | Schiff Base (Imine) | Reflux in an alcohol (e.g., Methanol, Ethanol) with catalytic acid |

| Acetone | Schiff Base (Imine) | Reflux in an alcohol (e.g., Methanol, Ethanol) with catalytic acid |

| Cyclohexanone | Schiff Base (Imine) | Reflux in an alcohol (e.g., Methanol, Ethanol) with catalytic acid |

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, capable of participating in nucleophilic substitution reactions. ncert.nic.in A common example is the N-alkylation with alkyl halides.

Reactions of benzylamines with electrophiles like benzyl (B1604629) bromide typically follow a second-order (SN2) mechanism. researchgate.netresearchgate.net The reaction of this compound with an alkyl halide, such as methyl iodide or benzyl bromide, would lead to the formation of the corresponding secondary amine. Due to the potential for over-alkylation, controlling the stoichiometry of the reactants is crucial to selectively obtain the mono-alkylated product. The use of a mild base can be employed to neutralize the hydrogen halide formed during the reaction. Studies on similar systems show that electron-donating groups on the benzylamine (B48309) ring can increase the reaction rate. researchgate.netacs.org

| Alkylating Agent | Product Type | Probable Mechanism | General Conditions |

| Methyl Iodide | Secondary Amine | SN2 | Polar solvent (e.g., Acetonitrile, DMF), optional mild base |

| Benzyl Bromide | Secondary Amine | SN2 | Polar solvent (e.g., Acetonitrile, Methanol), optional mild base |

| Ethyl Bromoacetate | Secondary Amine | SN2 | Polar solvent (e.g., Acetonitrile, DMF), optional mild base |

Ester Group Transformations

The methyl ester group on the aromatic ring is an electrophilic site that can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically irreversible and is achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that involves heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). uomustansiriyah.edu.iq The position of the equilibrium is governed by the relative amounts of reactants and products.

Studies on substituted methyl benzoates indicate that the presence of an electron-donating methoxy (B1213986) group on the ring can influence the rate of hydrolysis.

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) and an acid catalyst would result in the formation of Ethyl 3-(aminomethyl)-4-methoxybenzoate and methanol. google.com This equilibrium-driven reaction often requires using the new alcohol as the solvent to shift the equilibrium towards the desired product. researchgate.net

| Reaction Type | Reagents | Product | Conditions |

| Basic Hydrolysis | NaOH (aq) or KOH (aq) | 3-(aminomethyl)-4-methoxybenzoic acid | Heating in aqueous or mixed aqueous/alcoholic solvent |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 3-(aminomethyl)-4-methoxybenzoic acid | Reflux in aqueous acid |

| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl 3-(aminomethyl)-4-methoxybenzoate | Reflux in excess ethanol with catalyst |

| Transesterification | Benzyl alcohol, H⁺ or BnO⁻ | Benzyl 3-(aminomethyl)-4-methoxybenzoate | Heating with catalyst |

The ester group can be reduced to a primary alcohol, yielding (3-(aminomethyl)-4-methoxyphenyl)methanol. The choice of reducing agent determines the reaction conditions and selectivity.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. pearson.combyjus.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chegg.commasterorganicchemistry.comic.ac.uk

Milder Reducing Agents: While sodium borohydride (NaBH₄) does not typically reduce esters under standard conditions, its reactivity can be enhanced. ias.ac.in The use of NaBH₄ in combination with a protic solvent like methanol or in the presence of certain additives (e.g., CeCl₃) allows for the effective reduction of aromatic esters to their corresponding alcohols, often with good yields and chemoselectivity. researchgate.netresearchgate.netnih.gov This method provides a milder alternative to LiAlH₄. acs.org

| Reducing Agent | Solvent | Product | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Et₂O) | (3-(aminomethyl)-4-methoxyphenyl)methanol | Powerful, non-selective; requires anhydrous conditions and careful workup. |

| Sodium Borohydride (NaBH₄) / Methanol | THF / Methanol | (3-(aminomethyl)-4-methoxyphenyl)methanol | Milder, more chemoselective; reaction is driven by the formation of more reactive alkoxyborohydrides. |

Aromatic Ring Functionalization and Modification

The functionalization of the aromatic ring of this compound is a key avenue for creating diverse derivatives. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comlibretexts.org The outcome of EAS on a substituted benzene (B151609) is heavily influenced by the electronic nature of the substituents already present. libretexts.orglibretexts.org In the case of this compound, we have a competitive scenario between activating and deactivating groups.

The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgmsu.edu Similarly, the aminomethyl (-CH₂NH₂) group is also considered an activating, ortho, para-directing substituent. Conversely, the methyl ester (-COOCH₃) group is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.orglibretexts.org

Given the positions of the substituents, the potential sites for electrophilic attack can be predicted:

The methoxy group at C4 directs towards its ortho positions (C3 and C5).

The aminomethyl group at C3 directs towards its ortho positions (C2 and C4) and its para position (C6).

The methyl ester group at C1 directs towards its meta positions (C3 and C5).

The directing effects of these groups can either reinforce or oppose each other. msu.edu The powerful activating and directing influence of the methoxy and aminomethyl groups would likely dominate over the deactivating effect of the methyl ester. The position C5 is activated by both the methoxy (ortho) and the ester (meta) groups, making it a probable site for substitution. The C2 position is activated by the aminomethyl group (ortho), while the C6 position is activated by the aminomethyl group (para). Steric hindrance may also play a role in determining the final product distribution. msu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -OCH₃ (at C4) | Directing Effect of -CH₂NH₂ (at C3) | Directing Effect of -COOCH₃ (at C1) | Overall Predicted Reactivity |

| C2 | - | ortho (activating) | ortho (disfavored) | Moderately favored |

| C5 | ortho (activating) | meta (disfavored) | meta (directing) | Highly favored |

| C6 | meta (disfavored) | para (activating) | para (disfavored) | Favored |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with various electrophiles. wikipedia.org

Both the methoxy group and an amino group can act as effective DMGs. wikipedia.org In this compound, the methoxy group at C4 can direct metalation to the C3 and C5 positions. The aminomethyl group at C3, particularly if the amine is protected to form a tertiary amine or an amide, can direct metalation to the C2 and C4 positions.

A competition between these two directing groups would be expected. The relative directing ability of different groups has been studied, and while a primary aminomethyl group is not a classical DMG, its nitrogen lone pair can coordinate to the lithium base. More effective direction would be achieved after N-protection. The methoxy group is a well-established DMG. nih.govuoc.gracs.org Therefore, metalation is likely to occur at the position ortho to the stronger directing group. If the methoxy group dominates, lithiation would occur at C5, as the C3 position is already substituted. If the (protected) aminomethyl group were to direct the metalation, the C2 position would be the target. The specific outcome would likely depend on the reaction conditions, including the choice of base, solvent, and any protecting groups on the amine.

Table 2: Potential Directed Ortho-Metalation Sites

| Directing Group | Potential ortho-Metalation Site(s) | Comments |

| -OCH₃ (at C4) | C5 | C3 is already substituted. |

| -CH₂NR₂ (at C3, R=protecting group) | C2 | C4 is already substituted. |

Cascade Reactions and Multicomponent Cyclizations Involving the Compound

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. organic-chemistry.orgmdpi.comrsc.org Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine in a one-pot process to form a single product that incorporates portions of all the starting materials. researchgate.netnih.govresearchgate.net

This compound possesses two key functional handles that could enable its participation in such reactions: the primary amine of the aminomethyl group and the methyl ester.

The primary amine is a versatile nucleophile that can participate in a variety of cascade and multicomponent reactions. For instance, it could be a component in the Ugi or Passerini reactions, which are classic examples of MCRs. It could also engage in A³ coupling (aldehyde-alkyne-amine) reactions or be a key component in the synthesis of various heterocyclic systems. nih.gov Aminobenzoic acids and their derivatives have been shown to participate in various MCRs to produce complex heterocyclic structures. nih.gov

The methyl ester, while less reactive as a nucleophile, can act as an electrophile or be transformed into other functional groups that can then participate in cascade sequences. For example, reduction to an alcohol or conversion to an amide could open up new reaction pathways.

While specific examples of cascade or multicomponent reactions involving this compound are not readily found in the literature, its structure suggests significant potential for use in the diversity-oriented synthesis of complex molecules and libraries of compounds for biological screening.

Advanced Spectroscopic and Structural Elucidation Methodologies

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for unequivocally confirming molecular structures through controlled fragmentation of a selected precursor ion. For Methyl 3-(aminomethyl)-4-methoxybenzoate (C10H13NO3, Molecular Weight: 195.22 g/mol ), the protonated molecular ion [M+H]+ at an m/z of 196 would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern that serves as a structural fingerprint.

The fragmentation pathways are dictated by the molecule's functional groups—an aromatic ester, a methoxy (B1213986) group, and a benzylamine-type moiety. The stability of the resulting fragment ions, particularly those involving resonance-stabilized carbocations like the benzyl (B1604629) or acylium ions, governs the appearance of the product ion spectrum. libretexts.orglibretexts.org

Plausible Fragmentation Pathways:

Loss of Methanol (B129727) (CH3OH): A common fragmentation for methyl esters, particularly with adjacent groups that can facilitate hydrogen transfer, is the neutral loss of methanol (32 Da), which would result in a fragment ion at m/z 164.

Loss of the Methoxy Radical (•OCH3): Cleavage of the methoxy group from the ester can lead to the formation of an acylium ion. The loss of a methoxy radical (31 Da) would produce a prominent ion at m/z 165.

Benzylic Cleavage: The bond between the aromatic ring and the aminomethyl group is a likely site for fragmentation. Cleavage can result in the formation of a stable benzyl-type cation at m/z 106 (C7H8N+) through the loss of the •COOCH3 radical (59 Da). Conversely, the formation of a methoxy-substituted tropylium (B1234903) ion at m/z 121 is also a characteristic fragmentation for benzyl compounds. nist.govresearchgate.net

Loss of the Aminomethyl Radical (•CH2NH2): Cleavage of the C-C bond at the benzylic position can lead to the loss of an aminomethyl radical (30 Da), resulting in an ion at m/z 166.

The specific relative abundances of these and other fragment ions in the MS/MS spectrum provide definitive confirmation of the connectivity of the atoms within this compound.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]+ = m/z 196)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Lost Fragment | Plausible Fragment Structure |

|---|---|---|---|---|

| 196 | 165 | 31 | •OCH3 | [C9H10NO2]+ (Acylium ion) |

| 196 | 164 | 32 | CH3OH | [C9H9NO2]+ |

| 196 | 136 | 60 | CH3OH + CO | [C8H9N]+ |

| 196 | 121 | 75 | •COOCH3 + H2O | [C8H9O]+ (Tropylium-type ion) |

| 196 | 106 | 90 | •COOCH3 + CH3 | [C7H8N]+ (Benzyl-type ion) |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy, typically to within 5 parts per million (ppm). longdom.orglongdom.org This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. youtube.comyoutube.com

For this compound, the molecular formula is C10H13NO3. The theoretical monoisotopic mass of the neutral molecule can be calculated using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da).

Theoretical Exact Mass Calculation:

10 x C = 10 x 12.000000 = 120.000000

13 x H = 13 x 1.007825 = 13.101725

1 x N = 1 x 14.003074 = 14.003074

3 x O = 3 x 15.994915 = 47.984745

Total (Monoisotopic Mass): 195.089544 Da

In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]+.

Theoretical m/z of [M+H]+: 195.089544 + 1.007825 = 196.097369 Da

An experimental HRMS measurement yielding an m/z value within a narrow tolerance (e.g., ±0.001 Da) of 196.097369 would provide strong evidence for the elemental formula C10H13NO3, thereby distinguishing it from other potential isobaric compounds. nih.gov

Table 2: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| [C10H13NO3 + H]+ | [M+H]+ | 196.09737 |

| [C10H13NO3 + Na]+ | [M+Na]+ | 218.07931 |

| [C10H13NO3 + K]+ | [M+K]+ | 234.05325 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure Elucidation

The FT-IR and Raman spectra are complementary. FT-IR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

Key Vibrational Modes and Expected Wavenumber Regions:

N-H Stretching: The primary amine of the aminomethyl group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. These bands can be broad, especially in the condensed phase, due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). researchgate.net Aliphatic C-H stretches from the methylene (B1212753) (-CH2-), ester methyl (-OCH3), and methoxy (-OCH3) groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.netbrainly.com

C=O Stretching: The ester carbonyl group gives rise to a very strong and sharp absorption in the FT-IR spectrum, typically between 1715-1730 cm⁻¹. brainly.comdocbrown.info Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1620 cm⁻¹ region, often appearing as a set of two or three bands.

N-H Bending: The scissoring motion of the -NH2 group is found in the 1590-1650 cm⁻¹ region and may overlap with aromatic C=C stretching bands.

C-O Stretching: Two distinct C-O stretching vibrations are expected for the ester group, typically seen as strong bands in the 1000-1300 cm⁻¹ range. brainly.com The aryl-ether C-O stretch of the methoxy group will also appear in this region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are found in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH2) | 3300 - 3500 | Medium-Weak | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Medium-Strong |

| Aliphatic C-H Stretch | -CH2-, -OCH3 | 2850 - 2960 | Medium | Medium |

| C=O Stretch | Ester (-COOCH3) | 1715 - 1730 | Very Strong | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH2) | 1590 - 1650 | Medium-Strong | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong | Strong |

| Asymmetric & Symmetric C-O Stretch | Ester & Ether | 1000 - 1300 | Strong | Medium |

| Aromatic C-H Bend (Out-of-Plane) | Ar-H | 700 - 900 | Strong | Weak |

Conformational Analysis Through Vibrational Signatures

The flexibility of this compound arises from the potential for rotation around several single bonds, such as the C(aryl)-CH2, CH2-NH2, and C(aryl)-C(O) bonds. This can lead to the existence of multiple stable conformers (rotational isomers) at room temperature. iu.edu.sanih.gov Vibrational spectroscopy can be a sensitive tool for studying this conformational landscape. scilit.com

Different conformers may exhibit subtle but measurable differences in their vibrational spectra. These differences arise from:

Changes in Vibrational Coupling: The coupling between different vibrational modes can change depending on the spatial arrangement of the atoms, leading to shifts in frequency.

Steric Interactions: Close proximity of groups in certain conformers can cause steric hindrance, which can alter bond strengths and, consequently, vibrational frequencies.

Intramolecular Interactions: The formation of weak intramolecular hydrogen bonds in specific conformers will significantly alter the vibrational signatures of the involved groups, as discussed in the next section.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra. By calculating the theoretical vibrational frequencies for different possible conformers, a more detailed assignment of the experimental spectrum can be achieved, potentially allowing for the identification of the dominant conformer in a given state (solid, liquid, or solution). nih.gov

Hydrogen Bonding Characterization

Hydrogen bonding plays a critical role in determining the structure and properties of molecules containing both hydrogen-bond donors (the -NH2 group) and acceptors (the carbonyl oxygen, ester oxygen, and methoxy oxygen). Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible for this compound.

Intramolecular Hydrogen Bonding: A six-membered ring could potentially be formed via a hydrogen bond between one of the amine protons and the methoxy oxygen (N-H···O). This type of interaction would fix the conformation of the aminomethyl group relative to the methoxy group. semanticscholar.orgnih.govmdpi.com

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the primary amine group is likely to form intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule (N-H···O=C). This leads to the formation of dimers or larger aggregates. nih.gov

FT-IR spectroscopy is particularly sensitive to hydrogen bonding. The key spectral indicators are:

Broadening of Bands: The N-H stretching bands in the 3300-3500 cm⁻¹ region become significantly broader in the presence of hydrogen bonding.

Red Shift (Lower Frequency): The formation of a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (red shift).

Shift in Carbonyl Frequency: If the carbonyl oxygen is involved in hydrogen bonding, the C=O stretching frequency (~1720 cm⁻¹) will also shift to a lower wavenumber. The magnitude of this shift correlates with the strength of the hydrogen bond. docbrown.info

By comparing spectra recorded in dilute non-polar solvents (where intermolecular interactions are minimized) with spectra from concentrated solutions or the solid state, the extent and nature of hydrogen bonding can be effectively characterized. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations would provide fundamental insights into the intrinsic properties of an isolated molecule of Methyl 3-(aminomethyl)-4-methoxybenzoate.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring different spatial arrangements of the aminomethyl and methoxybenzoate groups to identify various stable conformers and their relative energies.

Electronic Structure and Frontier Molecular Orbitals Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can map the distribution of electrons within the molecule and determine the energies of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Reaction Mechanism Elucidation and Transition State Calculations

Should this compound be involved in a chemical reaction, DFT could be used to elucidate the reaction mechanism. This involves mapping the entire reaction pathway, from reactants to products, and identifying any intermediate structures. A key aspect of this analysis is the calculation of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

DFT methods are widely used to predict various spectroscopic properties. For instance, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for each atom in the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. Additionally, DFT can calculate the vibrational frequencies corresponding to the different modes of molecular motion. These frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum, aiding in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Aggregation Behavior

While quantum chemical calculations typically focus on a single molecule in the gas phase, MD simulations can model the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state.

Solvation Effects and Intermolecular Interactions in Condensed Phases

MD simulations can provide a detailed picture of how solvent molecules arrange themselves around a solute molecule and how these interactions affect the solute's conformation and properties. For this compound, simulations could reveal the nature of hydrogen bonding between the aminomethyl group and protic solvents, as well as other non-covalent interactions. Furthermore, by simulating a system with multiple solute molecules, MD can be used to study aggregation behavior, providing insights into how these molecules might interact with each other to form larger assemblies in the condensed phase.

Self-Assembly Propensities and Supramolecular Architecture Prediction

The molecular structure of this compound—featuring a primary amine, a methoxy (B1213986) group, an ester, and an aromatic ring—suggests a strong potential for self-assembly into ordered supramolecular structures. The prediction of these architectures relies on understanding the non-covalent interactions that govern molecular recognition and aggregation.

Key Intermolecular Forces: The self-assembly of this molecule would likely be driven by a combination of the following interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester (C=O) and the oxygen of the methoxy group (-OCH₃) are hydrogen bond acceptors. This allows for the formation of robust, directional hydrogen-bonding networks, which are fundamental to creating stable, ordered assemblies.

π-π Stacking: The presence of the benzene (B151609) ring facilitates π-π stacking interactions, where the electron clouds of adjacent aromatic rings attract one another. These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of layered or columnar structures.

Dipole-Dipole Interactions: The ester and methoxy groups introduce permanent dipoles into the molecule, leading to electrostatic interactions that further guide the alignment of molecules within an assembly.

Hydrophobic Interactions: In aqueous environments, the nonpolar aromatic ring and methyl groups would tend to aggregate to minimize contact with water, a process that can drive the initial stages of self-assembly. rsc.org

Computational Prediction Methods: Molecular Dynamics (MD) simulations are a primary tool for predicting how molecules like this compound will self-assemble. acs.orguvm.edu Starting from a random distribution of molecules in a simulated solvent, MD simulations can model the spontaneous formation of aggregates over time, revealing the most probable and stable supramolecular structures. rsc.org These simulations provide atomic-level insight into the assembly process, identifying the key interactions and transient structures that lead to the final architecture. acs.org Coarse-grained MD, which simplifies the molecular representation, can be used to explore larger systems and longer timescales, capturing the formation of complex nano-architectures. nih.gov

The combination of these predictive methods suggests that this compound could form various architectures, such as one-dimensional fibers stabilized by head-to-tail hydrogen bonding or two-dimensional sheets stabilized by a combination of hydrogen bonds and π-π stacking. rsc.orgresearchgate.net

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kJ/mol) | Role in Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), C=O (acceptor), -OCH₃ (acceptor) | 15 - 35 | Directionality and strength of the primary assembly |

| π-π Stacking | Benzene Ring | 5 - 10 | Stabilization of layered or columnar structures |

| Dipole-Dipole | Ester, Methoxy Groups | 5 - 10 | Fine-tuning molecular alignment |

In Silico Design and Virtual Screening of Derivatives for Targeted Chemical Properties

In silico methods allow for the rational design and high-throughput evaluation of virtual derivatives of a lead compound, saving significant time and resources compared to traditional experimental approaches. nih.gov For this compound, these techniques can be used to explore a vast chemical space and identify new molecules with enhanced reactivity, selectivity, or other desired properties. schrodinger.comnih.gov

The reactivity of this compound is governed by the electronic properties of its functional groups. Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for predicting how and where a molecule will react. dp.lamdpi.com

DFT for Reactivity Prediction: DFT calculations can determine the distribution of electron density within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Key parameters derived from DFT that predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) indicates the site of nucleophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the site of electrophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. policyrj.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying regions that are likely to engage in electrostatic interactions with other reagents.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, predicting susceptibility to nucleophilic, electrophilic, or radical attack.

For this compound, DFT could be used to compare the nucleophilicity of the primary amine versus the aromatic ring, or to predict the regioselectivity of electrophilic aromatic substitution, which would be influenced by the activating methoxy and aminomethyl groups. dp.la Such calculations can predict the outcomes of reactions with high accuracy, guiding experimental efforts. rsc.orgosti.gov

Retrosynthetic Analysis and Pathway Design: Modern computational tools, often incorporating artificial intelligence and machine learning, can perform automated retrosynthetic analysis. atomfair.comnih.govnih.gov By inputting the target molecule, these programs can suggest multiple synthetic routes by identifying key bond disconnections and proposing precursor molecules. These tools draw upon vast databases of known chemical reactions to suggest plausible transformations. synthiaonline.com

Reaction Condition Optimization: Once a synthetic route is proposed, computational models can be used to optimize the conditions for each step. For instance, DFT and other quantum chemical methods can model the entire reaction mechanism, including transition states and intermediates. grnjournal.usresearchgate.net This allows chemists to:

Calculate Activation Energies: By determining the energy barrier of a reaction, chemists can predict reaction rates and identify the most favorable pathway among several competing options.

Evaluate Catalyst Performance: The effectiveness of different catalysts can be compared by modeling their interaction with the reactants and calculating their effect on the reaction's energy profile.

Assess Solvent Effects: Computational models can simulate how different solvents will affect the stability of reactants, transition states, and products, helping to select the optimal reaction medium.

This in silico approach to pathway design enables the development of more efficient, cost-effective, and sustainable synthetic routes with fewer trial-and-error experiments. policyrj.commit.edu

Table 2: A Generalized Workflow for Virtual Screening of Derivatives

| Step | Description | Computational Tools Used | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives by modifying the parent structure (in silico derivatization). nih.gov | Cheminformatics toolkits (e.g., RDKit) | A large, diverse set of virtual compounds. |

| 2. Property Filtering | Filter the library based on desired physicochemical properties (e.g., molecular weight, logP, polar surface area). unpad.ac.idmdpi.com | QSAR models, ADMET prediction software | A smaller library of drug-like molecules. |

| 3. Molecular Docking | Dock the filtered compounds into the binding site of a target protein to predict binding affinity and pose. researchgate.netijcap.innih.gov | Docking software (e.g., AutoDock, Glide) | A ranked list of compounds based on docking scores. |

| 4. Rescoring & Refinement | Use more computationally intensive methods to refine the binding energy calculations for the top-ranked compounds. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) | A final, prioritized list of "hit" compounds for experimental validation. |

Applications in Materials Science and Advanced Chemical Systems

Methyl 3-(aminomethyl)-4-methoxybenzoate as a Monomer for Polymer Synthesis

The bifunctional nature of this compound, containing both an amine and a methyl ester, makes it a theoretical candidate for step-growth polymerization. The primary amine can react with various functional groups, while the methyl ester can undergo transamidation or be hydrolyzed to a carboxylic acid for further reactions.

In principle, the primary amine of this compound could react with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides, respectively. Similarly, its reaction with diisocyanates could yield polyureas. The presence of the methoxy (B1213986) group could influence the solubility and thermal properties of the resulting polymers. However, there is a notable absence of published research specifically detailing the use of this compound as a monomer for the synthesis of these polymer classes. While studies on related aminobenzoic acid derivatives in polyamide synthesis exist, direct data on the polymerization behavior and properties of polymers derived from this specific isomer are not available in the current scientific literature.

The aminomethyl group of this compound could also theoretically participate in cross-linking reactions. For instance, it could react with multifunctional epoxy resins or other cross-linking agents to form thermosetting polymer networks. Such materials could exhibit enhanced thermal and mechanical stability. Despite this potential, there is no specific research documenting the application of this compound as a cross-linking agent or in the formation of polymer networks. The influence of its specific isomeric structure on the kinetics of curing and the final properties of the cross-linked material remains an unexplored area of study.

Utilization in Coordination Chemistry as a Ligand

The aminomethyl and ester functionalities of this compound, along with the oxygen atom of the methoxy group, present potential coordination sites for metal ions. This suggests that the molecule could act as a ligand in the formation of coordination complexes.

The structure of this compound makes it a potential candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The amine and ester/carboxyl groups could coordinate to metal centers, leading to extended network structures. The methoxy group could influence the framework's porosity and functionality. However, a thorough search of the scientific literature reveals no reports on the use of this compound in the design or synthesis of MOFs or coordination polymers. Research in this area has focused on other isomers or related benzoic acid derivatives.

The potential of this compound to act as a chelating or bridging ligand suggests its utility in the synthesis of discrete metal complexes. The properties of such complexes would be influenced by the nature of the metal ion and the coordination mode of the ligand. Nevertheless, there is a lack of published studies on the synthesis and characterization of metal complexes involving this compound as a ligand. Consequently, no data is available on their structural, spectroscopic, or magnetic properties.

Supramolecular Assembly and Host-Guest Chemistry

The potential for hydrogen bonding through its aminomethyl group and the possibility of π-π stacking interactions of the benzene (B151609) ring suggest that this compound could participate in supramolecular assembly. It could theoretically act as a guest molecule in various host systems or contribute to the formation of self-assembled structures. However, there is no specific research in the field of supramolecular chemistry or host-guest chemistry that has investigated the role of this compound. Its potential contributions to the formation of complex, non-covalently bonded architectures remain to be explored.

Formation of Self-Assembled Structures via Non-Covalent Interactions

No published research specifically details the formation of self-assembled structures using this compound. In theory, the presence of a hydrogen-bond-donating amine group and hydrogen-bond-accepting ester and methoxy groups could facilitate the formation of supramolecular assemblies. Aromatic π-π stacking interactions between the benzene rings could also contribute to self-assembly. However, the specific morphology and properties of any such structures are unknown.

Catalytic Applications of Derivatives and Complexes

Development of Organocatalysts Based on the Amine Moiety

While primary amines are a known class of organocatalysts, there is no literature describing the use of this compound or its direct derivatives for this purpose. The primary amine could potentially act as a nucleophilic or Brønsted base catalyst in various organic transformations. However, its catalytic activity, efficiency, and substrate scope have not been investigated.

Ligands for Transition Metal Catalysis

The aminomethyl group and the ester's carbonyl oxygen present potential coordination sites for transition metals. As such, this compound could theoretically serve as a ligand in transition metal catalysis. The specific coordination modes and the catalytic activity of any resulting metal complexes are yet to be explored in the scientific literature.

Structure Property Relationship Studies in Non Biological Contexts

Influence of Structural Modifications on Chemical Reactivity and Selectivity

The reactivity of the aromatic ring and the functional groups of Methyl 3-(aminomethyl)-4-methoxybenzoate are governed by the electronic and steric influences of its substituents.

The Hammett equation provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. By analyzing the Hammett substituent constants (σ), we can predict how the aminomethyl and methoxy (B1213986) groups modulate the electron density of the benzene (B151609) ring and, consequently, its reactivity in reactions like electrophilic aromatic substitution or the hydrolysis of the ester group. msudenver.edu

The methoxy group (-OCH₃) at the para position to the ester group is a strong resonance electron-donating group (σₚ = -0.27), which increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orglibretexts.org Conversely, it slightly deactivates the ring towards nucleophilic aromatic substitution. The aminomethyl group (-CH₂NH₂) in the meta position to the ester has a more complex influence. Its effect is primarily inductive due to the separation of the amino group from the ring by a methylene (B1212753) bridge. The inductive effect of the amino group is electron-withdrawing, which would slightly decrease the electron density of the ring.

Below is a table of Hammett constants for related substituents, which helps in understanding the electronic effects on the reactivity of this compound.

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Electronic Effect |

| -OCH₃ | -0.27 | +0.12 | Electron-donating (resonance), Electron-withdrawing (inductive) |

| -CH₂NH₂ | -0.15 | -0.08 | Weakly electron-donating |

| -COOCH₃ | +0.45 | +0.37 | Electron-withdrawing |

| -NH₂ | -0.66 | -0.16 | Strongly electron-donating |

| -CH₃ | -0.17 | -0.07 | Electron-donating (inductive) |

Data sourced from various chemical literature sources.

The kinetics of reactions involving this compound are influenced by both steric and electronic factors.

Electronic Effects: The electron-donating methoxy group can accelerate reactions where a positive charge develops on the aromatic ring in the transition state (e.g., electrophilic aromatic substitution). libretexts.orglibretexts.org For reactions at the ester group, such as hydrolysis, the electronic nature of the ring substituents also plays a role. Electron-withdrawing groups on the benzene ring generally facilitate nucleophilic attack on the carbonyl carbon of the ester, thus increasing the rate of hydrolysis. semanticscholar.org In this molecule, the net electronic effect of the methoxy and aminomethyl groups would determine the precise impact on ester reactivity.

Steric Effects: The aminomethyl group, while not exceptionally large, can exert steric hindrance, particularly for reactions at the adjacent ester group or the ortho position on the aromatic ring. The flexibility of the aminomethyl group allows it to adopt various conformations, which can dynamically influence its steric impact. For instance, in polymerization reactions where the amine or ester functionality is involved, the steric bulk of the rest of the molecule could affect the approach of other monomers and the resulting polymer chain's microstructure. oregonstate.edu

Correlation Between Molecular Structure and Bulk Material Properties

When this compound is used as a monomer to create polymers, such as polyamides or polyesters, its structure directly influences the properties of the resulting materials.

Crystallinity: The degree of crystallinity in polymers derived from this monomer would be influenced by the rigidity of the aromatic backbone and the presence of the side groups. The benzene ring provides rigidity, which can promote ordered packing and crystallinity in the resulting polymer chains. korea.ac.krgoogle.com However, the aminomethyl side group, being flexible, can disrupt the regularity of the polymer chain and hinder close packing, potentially leading to a more amorphous structure with lower crystallinity. tutorchase.com The presence of hydrogen bonding opportunities via the amino group could, on the other hand, promote inter-chain interactions and favor a more ordered, crystalline arrangement in polyamides. mdpi.com

Optical Properties: The optical properties of materials derived from this compound are determined by its electronic structure. The aromatic ring is a chromophore that absorbs UV light. The methoxy and amino groups act as auxochromes, which can shift the absorption maximum to longer wavelengths (a bathochromic shift) and increase the intensity of absorption. fiveable.me Polymers incorporating this monomer may therefore be expected to have distinct UV-visible absorption spectra. The presence of the conjugated π-system of the benzene ring and the lone pairs on the oxygen and nitrogen atoms could also lead to fluorescence, making derived materials potentially useful in optical applications.

Electronic Properties: While polymers derived solely from this monomer are unlikely to be intrinsically conductive, the presence of the aromatic rings and the potential for π-π stacking interactions could provide pathways for charge transport, especially if the polymer is doped or blended with other conductive materials. dtic.milmdpi.com The ability to functionalize the amino group opens up possibilities for creating materials with specific electronic properties. For instance, the incorporation of this monomer into conjugated polymer backbones could be used to tune the electronic energy levels and, consequently, the material's performance in electronic devices. acs.org

Conformational Effects on Material Performance and Stability

The conformational flexibility of the aminomethyl side chain can have a significant impact on the performance and stability of materials. The ability of this group to rotate can influence how polymer chains pack together, affecting properties like density, crystallinity, and glass transition temperature. rsc.orgnih.gov

In the solid state, different conformations of the aminomethyl group could lead to variations in intermolecular interactions, such as hydrogen bonding. This can affect the mechanical properties of the material, including its tensile strength and flexibility. upenn.edu The conformation of the side chain can also influence the accessibility of the amino group for post-polymerization modification or its interaction with other components in a composite material. The stability of the material could also be affected, as certain conformations might be more susceptible to chemical or thermal degradation. nih.gov Computational modeling can be a valuable tool to predict the preferred conformations and their impact on material properties. rsc.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Enhanced Sustainability and Scalability

The traditional synthesis of fine chemicals is often resource-intensive, relying on harsh reagents, significant energy input, and multi-step processes that generate considerable waste. A primary future direction for Methyl 3-(aminomethyl)-4-methoxybenzoate is the development of synthetic protocols aligned with the principles of green chemistry. mdpi.comnih.gov Research is anticipated to move beyond classical methods towards more sustainable and scalable alternatives.

Future synthetic strategies will likely focus on:

Biocatalysis and Biosynthesis: Leveraging enzymes or engineered microorganisms to produce aminobenzoic acid derivatives from simple carbon sources like glucose is a promising green alternative. mdpi.com This approach could significantly reduce the reliance on petroleum-based precursors and minimize toxic waste streams. mdpi.com

Use of Greener Solvents and Catalysts: A shift towards using water or other environmentally benign solvents in place of volatile organic compounds is a key trend. rsc.org Furthermore, replacing stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts, such as heterogeneous catalysts, is a critical area of development. researchgate.net Research into solid-supported reagents and catalysts could facilitate easier product purification and catalyst recovery, enhancing the scalability of the synthesis.

These advancements aim to create a manufacturing process for this compound that is not only economically viable on a large scale but also environmentally responsible.

Exploration of Untapped Reactivity Pathways and Unexpected Transformations

The reactivity of this compound is governed by its three distinct functional groups: the primary amine, the ester, and the electron-rich aromatic ring. While predictable reactions of these groups form the basis of its current utility, future research will likely uncover more nuanced and unexpected chemical behaviors.

The aminomethyl group (an activating, ortho-, para-directing group) and the methoxy (B1213986) group (also an activating, ortho-, para-directing group) have a cooperative directing effect on electrophilic aromatic substitution. studymind.co.uk However, their relative positions could lead to interesting regioselectivity challenges and opportunities. The exploration of its reactivity could involve:

Selective Functionalization: Developing methods to selectively react one functional group in the presence of others is a key challenge. For example, protecting the amine to carry out transformations on the ester or the aromatic ring, and vice-versa, will be crucial for creating complex derivatives.

Novel Cyclization Reactions: The proximity of the aminomethyl and ester groups could be exploited to synthesize novel heterocyclic structures through intramolecular cyclization reactions, potentially leading to compounds with interesting biological or material properties.

Oxidative Reactions: The susceptibility of the benzylic C-H bonds in the aminomethyl group to oxidation could be explored. libretexts.org Controlled oxidation could provide a pathway to novel aldehydes, amides, or carboxylic acids, further expanding the synthetic utility of the parent molecule.

Unexpected Rearrangements: Under certain reaction conditions, substituted benzoates can undergo unexpected transformations. researchgate.net Investigating the behavior of this compound under thermal, photochemical, or strong acidic/basic conditions could reveal novel rearrangement pathways, leading to unique molecular skeletons.

Understanding these untapped reactivity pathways will be essential for unlocking the full synthetic potential of this molecule as a versatile building block.

Integration into Advanced Functional Materials for Diverse Technological Applications

The structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. wiley.com The primary amine and the ester group provide reactive handles for polymerization or for grafting onto surfaces, while the substituted aromatic core can impart specific electronic and optical properties.

Future research in this area is expected to focus on:

Metal-Organic Frameworks (MOFs): The carboxylate functionality (after hydrolysis of the ester) and the amine group can act as ligands to coordinate with metal ions, forming porous MOFs. These materials could be investigated for applications in gas storage, separation, or catalysis.

Liquid Crystals: Benzoate (B1203000) esters are common components of liquid crystalline materials. mdpi.com By incorporating this compound into larger molecular structures, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

Fluorescent Materials: The substituted benzene (B151609) ring is a fluorophore. Derivatives of this compound could be explored as fluorescent probes or as components in organic light-emitting diodes (OLEDs), where the electronic properties can be tuned by further chemical modification. researchgate.netmdpi.com

The table below summarizes potential applications based on the integration of this compound into different material types.

| Material Type | Potential Role of the Compound | Potential Application |

| Specialty Polymers | Monomer | High-performance plastics, thermally stable fibers |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Gas storage, catalysis, chemical sensing |